molecular formula C20H25FN6O2 B2688013 7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838884-33-6

7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2688013
CAS RN: 838884-33-6
M. Wt: 400.458
InChI Key: CJQACKHORRIRHO-UHFFFAOYSA-N
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Description

The compound “7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a type of triazole-pyrimidine hybrid . These hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed and synthesized . The synthesis involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out in a round bottom flask with piperazine and potassium carbonate in CHCl3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Cardiovascular Activity

Researchers have synthesized derivatives of this compound, investigating their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive activities. Notably, certain derivatives demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity, showcasing their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity

The compound's derivatives have also been evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. This research aimed at identifying potent inhibitors that disrupt the biosynthesis of peptidoglycan, highlighting the compound's relevance in developing new treatments for tuberculosis (Konduri et al., 2020).

Antimicrobial and Cytotoxic Evaluation

Derivatives of this compound have undergone synthesis and evaluation for their antimicrobial and cytotoxic activities. Initial findings indicated significant antibacterial effects against various microbial strains, offering a foundation for further research into their potential as antimicrobial agents (Sheu et al., 2003).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of certain naphthalimide derivatives with a piperazine substituent were explored. This research provides insights into the compound's potential applications in fluorescent probes and materials science (Gan et al., 2003).

Antihistaminic Activity

Another line of research focused on synthesizing and evaluating the antihistaminic activity of derivatives of this compound. Some derivatives showed promise in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential applications in treating allergies and related conditions (Pascal et al., 1985).

Mechanism of Action

The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

7-ethyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-9-11-26(12-10-25)15-8-6-5-7-14(15)21/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQACKHORRIRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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